6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

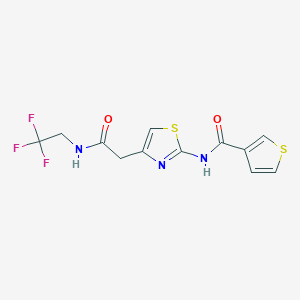

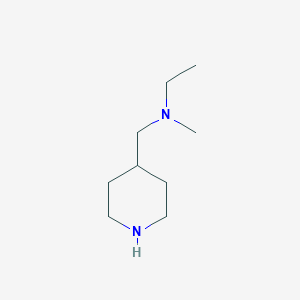

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP belongs to the class of pyrimidines and is known to possess a thioxo group, a methoxyphenyl group, and a carbonyl group in its chemical structure.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Corrosion Inhibition Effect on Mild Steel : The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. The research shows that these derivatives act as mixed inhibitors and adhere to the surface of mild steel following Langmuir's adsorption isotherm, significantly reducing corrosion rates. Techniques like electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory were employed to elucidate the inhibition mechanism and surface interactions M. Yadav, R. Sinha, Sumit Kumar, T. Sarkar, 2015.

Antimicrobial and Anti-inflammatory Activities

Synthesis and Biological Activity : Compounds structurally related to 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The research highlights the potential of these compounds in treating conditions associated with inflammation and microbial infections, showcasing promising results in preliminary screenings A. Abu‐Hashem, M. Youssef, 2011.

Antitumor Activities

Evaluation of Antitumor Activities : Certain derivatives of the mentioned compound have been synthesized and assessed for their potential antitumor effects. These studies indicate that some derivatives exhibit significant growth inhibition in various human cancer cell lines, suggesting their potential utility in cancer treatment H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.

Advanced Material Applications

Innovative Applications in Material Science : The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition, which is crucial for extending the life of metals in corrosive environments. This application underscores the versatility and potential of these compounds in various fields beyond biomedical research Priyanka Singh, Ambrish Singh, M. Quraishi, 2016.

Synthesis and Catalysis

Catalytic Synthesis of Pyrimidine Derivatives : Research also extends into the synthesis methodologies, where 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a precursor in catalytic reactions to produce various pyrimidine derivatives, highlighting the compound's utility in synthetic chemistry A. Cahyana, A. R. Liandi, N. Anwar, 2022.

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIYLSFVNLCDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)

![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)

![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)

![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)

![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)